1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile
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Overview
Description
1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile is a heterocyclic compound that features a piperidine ring substituted with a benzyl group and a pyridinyl group. This compound is of significant interest in medicinal chemistry due to its potential biological activities and applications in drug discovery.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile typically involves the reaction of 4-pyridylpiperidine with benzyl halides under basic conditions. The reaction is often carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize the efficiency and minimize the formation of by-products .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzyl or pyridinyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in DMF for nucleophilic substitution.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor studies.
Medicine: Explored for its potential therapeutic effects, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and catalysts.
Mechanism of Action
The mechanism of action of 1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity. The exact pathways and molecular targets can vary depending on the specific application and biological context .
Comparison with Similar Compounds
- 1-Benzyl-4-(2-chloropyridin-3-yl)piperidine-4-carbonitrile
- 4-Benzyl-1-{thieno[2,3-d]pyrimidin-4-yl}piperidine
- 1-Benzyl-4-phenyl-4-piperidinecarboxamide
Uniqueness: 1-Benzyl-4-(pyridin-4-yl)piperidine-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a benzyl group and a pyridinyl group on the piperidine ring allows for versatile interactions with various biological targets, making it a valuable compound in drug discovery and development .
Properties
Molecular Formula |
C18H19N3 |
---|---|
Molecular Weight |
277.4 g/mol |
IUPAC Name |
1-benzyl-4-pyridin-4-ylpiperidine-4-carbonitrile |
InChI |
InChI=1S/C18H19N3/c19-15-18(17-6-10-20-11-7-17)8-12-21(13-9-18)14-16-4-2-1-3-5-16/h1-7,10-11H,8-9,12-14H2 |
InChI Key |
FTBMFRBBAIRTRX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1(C#N)C2=CC=NC=C2)CC3=CC=CC=C3 |
Origin of Product |
United States |
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